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apterous protein - 147756-66-9

apterous protein

Catalog Number: EVT-1517233
CAS Number: 147756-66-9
Molecular Formula: C40H54O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The apterous gene is located on chromosome 2 of Drosophila and is highly conserved across various species, including vertebrates where its orthologs are implicated in similar developmental processes. This gene is classified under the LIM-homeobox gene family, which is known for encoding proteins that function as transcription factors. Apterous specifically regulates genes involved in wing and haltere development, making it a key player in insect morphology.

Synthesis Analysis

Methods of Synthesis

The synthesis of apterous protein involves transcription from the apterous gene followed by translation into protein. The process begins with the activation of the apterous gene through various signaling pathways, including the Epidermal Growth Factor Receptor pathway. The resulting mRNA undergoes splicing and is then translated into the apterous protein within the cytoplasm.

Technical Details

The expression of apterous is regulated by multiple cis-regulatory modules that ensure its precise spatial and temporal expression during development. Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) and in situ hybridization are commonly employed to study the expression patterns of apterous during different developmental stages.

Molecular Structure Analysis

Structure

The apterous protein features a distinct molecular structure comprising a homeodomain responsible for DNA binding and two LIM domains that facilitate protein-protein interactions. These domains enable apterous to function effectively as a transcription factor, influencing downstream target genes essential for wing development.

Data

Molecular cloning studies have elucidated the amino acid sequence of apterous, revealing its similarity to other LIM-homeodomain proteins found in both invertebrates and vertebrates. Structural analyses indicate that the homeodomain allows specific binding to target gene promoters, while the LIM domains contribute to forming functional complexes with other proteins.

Chemical Reactions Analysis

Reactions Involving Apterous Protein

Apterous engages in several biochemical interactions critical for its function. It forms complexes with co-factors such as Chip (C-terminal binding protein interacting protein) which enhances its activity during wing development. These interactions are vital for maintaining proper expression levels of target genes involved in dorso-ventral patterning.

Technical Details

Experimental approaches like chromatin immunoprecipitation (ChIP) assays are used to identify direct targets of apterous regulation, providing insights into its role in transcriptional activation or repression.

Mechanism of Action

Process

The mechanism through which apterous exerts its effects involves binding to specific DNA sequences within target genes' promoters, leading to either activation or repression of transcription. This process is tightly regulated by various signaling pathways that modulate apterous expression levels.

Data

Research indicates that misexpression or mutations in the apterous gene can lead to significant developmental defects, highlighting its essential role in proper wing formation. Studies have shown that ectopic expression of apterous can disrupt normal wing patterning, further confirming its regulatory functions.

Physical and Chemical Properties Analysis

Physical Properties

Apterous protein is typically localized within the nucleus of cells where it functions as a transcription factor. Its stability and activity can be influenced by post-translational modifications such as phosphorylation.

Chemical Properties

As a protein, apterous exhibits typical characteristics such as solubility in aqueous solutions and susceptibility to denaturation under extreme conditions (e.g., high temperatures or extreme pH levels). Its interaction with other proteins is mediated through non-covalent bonds like hydrogen bonds and hydrophobic interactions.

Applications

Scientific Uses

Research on apterous has broad implications in developmental biology, particularly regarding understanding genetic regulation during morphogenesis. Insights gained from studying apterous can inform fields such as evolutionary biology, genetics, and regenerative medicine by elucidating how similar mechanisms operate across different species.

Molecular Characterization of Apterous Protein

Structural Domains: LIM-Homeodomain Architecture

Apterous (Ap) is a LIM-homeodomain (LIM-HD) transcription factor critical for dorsoventral patterning in Drosophila melanogaster. Its architecture comprises two N-terminal LIM domains (LIM1 and LIM2) followed by a homeodomain (HD) and a C-terminal transactivation domain. The LIM domains are zinc-coordinating structures, each containing two zinc fingers that mediate protein-protein interactions. Specifically, both LIM domains bind the LIM interaction domain (LID) of the cofactor Chip (also termed dLDB/Chip), forming a multimeric complex essential for Ap function [1] [7].

Functional studies reveal distinct roles for each domain:

  • LIM1 domain: Primarily stabilizes interactions with Chip. Mutagenesis (e.g., apL1) reduces transcriptional activation by ~70% in reporter assays [7].
  • LIM2 domain: Critical for high-affinity DNA binding. Mutations (e.g., apL2) abolish transcriptional activity [7].
  • Homeodomain: Binds DNA at TAAT/ATTA motifs. Mutations in its N-terminal arm (apHA) or recognition helix (apHB) disrupt DNA binding and cause dominant-negative effects in vivo [7] [10].

Table 1: Functional Domains of Apterous Protein

DomainStructureFunctionMutant Phenotype
LIM1Two zinc fingers (C2HC5)Chip binding; complex stabilization70% loss of activity; wing margin defects
LIM2Two zinc fingers (C2HC5)High-affinity DNA bindingComplete loss of activity
HomeodomainHelix-turn-helixDNA recognition (TAAT/ATTA motifs)Dominant-negative; wing ablation
TransactivationUnstructured C-terminusTranscriptional activationNot tested

The active transcriptional complex is a tetramer: two Ap molecules bridged by a Chip dimer. This stoichiometry ensures precise DNA binding and target gene activation (e.g., fringe and Serrate) [7] [10].

Nuclear Localization and DNA-Binding Mechanisms

Ap localizes constitutively to the nucleus due to passive diffusion facilitated by its small size (∼45 kDa) and the absence of a canonical nuclear export signal (NES). Nuclear retention is stabilized via Chip binding, which masks potential export sequences [8]. The DNA-binding mechanism involves:

  • HD-DNA recognition: The HD binds major/minor grooves of target DNA (e.g., enhancers of fringe), with residues 47–53 in helix 3 making base-specific contacts [7].
  • Chip-dependent dimerization: Chip dimerization via its self-association domain (SAD) enables Ap to form higher-order complexes, enhancing DNA-binding affinity and specificity [4] [10].

Ectopic expression assays demonstrate that Chip overexpression amplifies Ap activity, inducing ectopic wingless expression and ventral wing overgrowths. Conversely, Chip deletion mutants (ChipΔLID) abolish Ap function, confirming their codependency [7] [10].

Post-Translational Modifications and Stability Regulation

While direct PTM data for Ap is limited, its interactions and functional analogs inform key regulatory mechanisms:

  • Phosphorylation: Predicted at serine/threonine residues in the linker regions between LIM/HD domains. Phosphomimetic mutations could modulate DNA-binding affinity or Chip interaction kinetics, akin to other LIM-HD proteins [3] [9].
  • Ubiquitination: Likely regulates Ap degradation. Competitive binding of dLMO (Beadex gene product) to Chip disrupts the Ap-Chip complex, exposing Ap to proteasomal degradation [1] [10].
  • Redox modifications: Cysteine residues in LIM zinc fingers may undergo S-nitrosylation, potentially altering structural integrity. This remains hypothetical but is observed in other zinc finger proteins [9].

Table 2: Inferred Post-Translational Modifications of Apterous

PTM TypeTarget SiteFunctional ConsequenceRegulator
PhosphorylationSer/Thr (interdomain linkers)Modulates DNA-binding kineticsKinases (e.g., MAPK)
UbiquitinationLys (C-terminal domain)Proteasomal degradationdLMO-Chip competition
OxidationCys (LIM zinc fingers)Alters structural stabilityCellular redox state

dLMO acts as a stoichiometric regulator by competing with Ap for Chip binding. Excess dLMO destabilizes the Ap-Chip tetramer, reducing Ap activity. Conversely, dLMO loss-of-function mutants increase Ap stability, causing ectopic activity and wing defects [1] [10]. This competitive inhibition model parallels LMO oncogene mechanisms in human T-cell leukemia [1].

Properties

CAS Number

147756-66-9

Product Name

apterous protein

Molecular Formula

C40H54O

Synonyms

apterous protein

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